molecular formula C14H16N4O2 B2821187 N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421462-11-4

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2821187
CAS No.: 1421462-11-4
M. Wt: 272.308
InChI Key: GZHVIQXBILHSFZ-UHFFFAOYSA-N
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Description

N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H16N4O2 and its molecular weight is 272.308. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Heterocyclic compounds, including pyrazolo[5,1-b][1,3]oxazine derivatives and related structures, have been synthesized and evaluated for their biological activities. These studies often aim to explore the compounds' potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.

  • Antimicrobial and Antiviral Properties : A study by (Youssef et al., 2011) reported the synthesis of thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives, which exhibited excellent biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi. Similarly, compounds synthesized by (Attaby et al., 2007) were evaluated for their cytotoxicity and anti–HSV1 and anti–HAV activities, indicating the potential use of heterocyclic compounds in antiviral research.

  • Anticancer Activities : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with anticancer and anti-5-lipoxygenase activities, highlighting the potential of heterocyclic compounds in cancer therapy research. The structure-activity relationship (SAR) of these compounds was also discussed, contributing to the understanding of their biological activities (Rahmouni et al., 2016).

Chemical Synthesis and Reactivity

The chemical synthesis of heterocyclic compounds is a significant area of research, focusing on developing new synthetic methodologies and understanding the reactivity of these compounds.

  • Synthetic Methodologies : Innovative synthetic routes have been developed to construct heterocyclic frameworks. For example, Ledenyova et al. (2018) investigated the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, revealing an ANRORC rearrangement and providing insights into the reactivity of these compounds (Ledenyova et al., 2018).

  • Characterization and Structure-Activity Relationships : The characterization of synthesized heterocyclic compounds and the study of their structure-activity relationships are crucial for understanding their potential applications. The synthesis and characterization of pyridopyrazolotriazines by (Kumar et al., 2007) and their evaluation for hypertensive activity is an example of such research.

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c19-13(16-7-4-11-2-5-15-6-3-11)12-10-17-18-8-1-9-20-14(12)18/h2-3,5-6,10H,1,4,7-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHVIQXBILHSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NCCC3=CC=NC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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